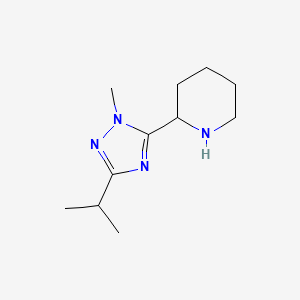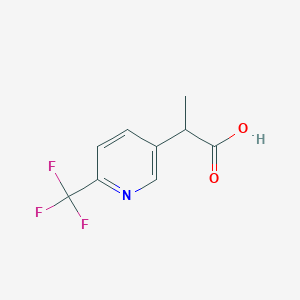
Ethyl 3-(3-fluorophenyl)-3-hydroxy-2,2-dimethylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(3-fluorophenyl)-3-hydroxy-2,2-dimethylpropanoate is an organic compound with a complex structure that includes a fluorophenyl group, a hydroxy group, and a dimethylpropanoate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(3-fluorophenyl)-3-hydroxy-2,2-dimethylpropanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorobenzaldehyde, ethyl acetoacetate, and a suitable base.
Aldol Condensation: The first step involves an aldol condensation reaction between 3-fluorobenzaldehyde and ethyl acetoacetate in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction forms an intermediate β-hydroxy ester.
Cyclization: The intermediate undergoes cyclization to form the desired product, this compound. This step may require specific conditions such as heating and the use of a catalyst.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and quality control measures to meet industry standards.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 3-(3-fluorophenyl)-3-hydroxy-2,2-dimethylpropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted fluorophenyl derivatives.
Applications De Recherche Scientifique
Ethyl 3-(3-fluorophenyl)-3-hydroxy-2,2-dimethylpropanoate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: The compound is used in studies to understand its biological activity and potential as a drug candidate.
Industrial Applications: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Ethyl 3-(3-fluorophenyl)-3-hydroxy-2,2-dimethylpropanoate involves its interaction with specific molecular targets and pathways. The hydroxy group and the fluorophenyl group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
- Ethyl 3-(4-fluorophenyl)-3-hydroxy-2,2-dimethylpropanoate
- Ethyl 3-(3-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate
- Ethyl 3-(3-methylphenyl)-3-hydroxy-2,2-dimethylpropanoate
Comparison: Ethyl 3-(3-fluorophenyl)-3-hydroxy-2,2-dimethylpropanoate is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity to biological targets compared to its non-fluorinated analogs.
Propriétés
Formule moléculaire |
C13H17FO3 |
|---|---|
Poids moléculaire |
240.27 g/mol |
Nom IUPAC |
ethyl 3-(3-fluorophenyl)-3-hydroxy-2,2-dimethylpropanoate |
InChI |
InChI=1S/C13H17FO3/c1-4-17-12(16)13(2,3)11(15)9-6-5-7-10(14)8-9/h5-8,11,15H,4H2,1-3H3 |
Clé InChI |
HWZBUDGIECRQLW-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C)(C)C(C1=CC(=CC=C1)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![methyl 3-[8-(2,2-dimethylpropanoyl)-6,7-dihydro-5H-1,8-naphthyridin-3-yl]prop-2-enoate](/img/structure/B13642052.png)
![7-Ethyl-2-methyl-[1,2,4]triazolo[1,5-a]pyridin-5-ol](/img/structure/B13642054.png)




![1-(Benzyloxy)-4-bromo-2-[(2-methoxyethyl)sulfanyl]benzene](/img/structure/B13642082.png)

![tert-butyl N-[1-(2-aminophenyl)pyrrolidin-3-yl]carbamate](/img/structure/B13642091.png)
